molecular formula C21H34N2O2 B6102435 2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol

2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol

Cat. No. B6102435
M. Wt: 346.5 g/mol
InChI Key: IYEWVCZQNZHFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol, also known as CYT387, is a small molecule inhibitor of Janus kinases (JAKs). It was first synthesized in 2008 and has since been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol is a selective inhibitor of JAK1 and JAK2, which are involved in the signaling pathway of cytokines and growth factors. By inhibiting JAK1 and JAK2, this compound can block the downstream signaling of cytokines and growth factors, leading to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also has immunomodulatory effects by regulating the differentiation and function of immune cells. In addition, this compound has been shown to inhibit the growth and survival of tumor cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol in lab experiments include its high selectivity for JAK1 and JAK2, its potency in inhibiting cytokine signaling, and its ability to modulate the immune system. However, the limitations of using this compound in lab experiments include its potential off-target effects and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the research on 2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol. One direction is to evaluate its potential therapeutic applications in other diseases such as multiple sclerosis and inflammatory bowel disease. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Furthermore, the combination of this compound with other drugs or immunotherapies may enhance its therapeutic effects and overcome drug resistance.

Synthesis Methods

The synthesis of 2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol involves several steps starting from commercially available starting materials. The key step involves the reaction of 1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine with ethylene oxide to form the desired product. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

2-[1-cyclopentyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, immunomodulatory, and antitumor effects. This compound has been evaluated in preclinical studies for the treatment of myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.

properties

IUPAC Name

2-[1-cyclopentyl-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c1-16-13-21(25-3)17(2)12-18(16)14-22-9-10-23(19-6-4-5-7-19)20(15-22)8-11-24/h12-13,19-20,24H,4-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEWVCZQNZHFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCN(C(C2)CCO)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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